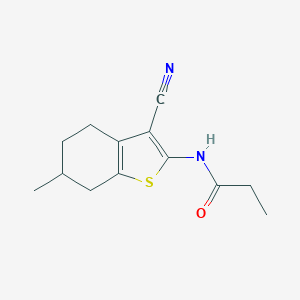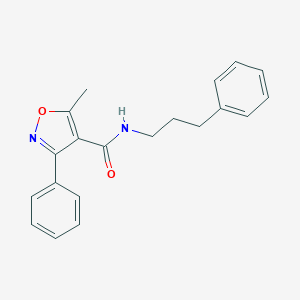![molecular formula C12H12N2O3S B214191 Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B214191.png)
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is a chemical compound with potential applications in scientific research. It is a member of the thiophene carboxylate family and is known for its ability to modulate certain biological pathways.
Mécanisme D'action
The mechanism of action of Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate is not fully understood. However, it is believed to function as an inhibitor of the PI3K/Akt/mTOR pathway. This pathway is involved in regulating cell growth and survival, and is frequently dysregulated in cancer cells. By inhibiting this pathway, Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has the potential to induce cell death in cancer cells.
Biochemical and Physiological Effects:
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to induce apoptosis (programmed cell death) in these cells. Additionally, it has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate in lab experiments is its potential as a cancer therapy. Its ability to inhibit the PI3K/Akt/mTOR pathway makes it a promising candidate for the development of new cancer therapies. Additionally, its anti-inflammatory effects make it potentially useful in the treatment of inflammatory diseases. However, one limitation of using this compound in lab experiments is its limited availability. It is a relatively new compound, and as such, it may be difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate. One area of research could be the development of new cancer therapies based on this compound. Further studies are needed to fully understand its mechanism of action and potential as a cancer therapy. Additionally, research could focus on the compound's anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Finally, further studies are needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate involves several steps. The starting material is 3-methyl-2-thiophenecarboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with methyl cyanoacetate and cyclopropylamine to form the desired product. The reaction is typically carried out in anhydrous conditions and requires careful monitoring of temperature and reaction time.
Applications De Recherche Scientifique
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to modulate certain biological pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. This makes it a potential candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
Methyl 4-cyano-5-[(cyclopropylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C12H12N2O3S |
Poids moléculaire |
264.3 g/mol |
Nom IUPAC |
methyl 4-cyano-5-(cyclopropanecarbonylamino)-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C12H12N2O3S/c1-6-8(5-13)11(14-10(15)7-3-4-7)18-9(6)12(16)17-2/h7H,3-4H2,1-2H3,(H,14,15) |
Clé InChI |
OTYNNOVQRLQJCY-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC |
SMILES canonique |
CC1=C(SC(=C1C#N)NC(=O)C2CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-Dimethyl-4-{4-[(1-naphthyloxy)methyl]benzoyl}morpholine](/img/structure/B214108.png)

![methyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B214111.png)
![11-(3-hydroxyphenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214113.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[3-(3-chlorophenyl)acryloyl]piperazine](/img/structure/B214115.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214117.png)
![11-(2-furyl)-3-(4-methoxyphenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B214118.png)
![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214120.png)
![5-bromo-N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-2-furamide](/img/structure/B214122.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214125.png)
![N-methyl-5-phenyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214126.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214127.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-iodophenoxy)acetamide](/img/structure/B214131.png)